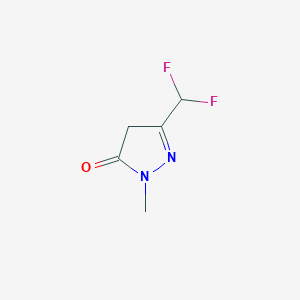

3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one

Descripción general

Descripción

“3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” is a chemical compound . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The synthesis of this compound involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This is followed by a reaction with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis

The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” include a density of 1.3±0.1 g/cm3, a boiling point of 214.5±30.0 °C at 760 mmHg, a vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.2±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Difluoromethylation of Heterocycles

- Scientific Field : Organic Chemistry .

- Application Summary : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

- Methods of Application : The process involves the use of a radical process for the difluoromethylation of heterocycles .

- Results or Outcomes : The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .

Defluorinative Functionalization Approach

- Scientific Field : Organic Chemistry .

- Application Summary : Defluorinative functionalization, which converts the trifluoromethyl to the difluoromethyl motifs, represents an efficient synthetic strategy .

- Methods of Application : This method involves C(sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .

- Results or Outcomes : This new approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations .

Safety And Hazards

The safety data sheet for “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” indicates that it causes skin irritation and serious eye irritation. Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for at least 15 minutes in case of eye contact .

Propiedades

IUPAC Name |

5-(difluoromethyl)-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZHMJXCQWZTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2657308.png)

![1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B2657310.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2657311.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)

![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2657313.png)

![Benzyl 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2657314.png)